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molecular formula C7H6BrNO4S B1612147 Ethyl 5-bromo-4-nitrothiophene-2-carboxylate CAS No. 2160-52-3

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate

Cat. No. B1612147
M. Wt: 280.1 g/mol
InChI Key: QVUTZAIXJIKBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440954B2

Procedure details

To a solution of ethyl 5-bromothiophene-2-carboxylate (1.5 g, 6.38 mmol) in aqueous conc. H2SO4 (6 ml) cooled to 0° C., aqueous 65% HNO3 (2 ml) was added, and the reaction was left to warm to RT and stirred for 1 hour. The mixture was poured into ice-water and extracted with EtOAc (×3); the combined organic layers were dried over sodium sulfate and the solvent was removed affording ethyl 5-bromo-4-nitrothiophene-2-carboxylate (Int. 40) which was used without any additional purification (550 mg, 1.964 mmol).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[S:6][C:5]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=CC=C(S1)C(=O)OCC
Name
Quantity
6 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was left
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(S1)C(=O)OCC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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